4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core fused with a pyrimidine ring, and it is substituted with hydroxyphenyl and methylphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methylbenzimidazole in the presence of a suitable catalyst, followed by cyclization with a pyrimidine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the benzimidazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used in various industrial applications.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives: Studied for their antimicrobial activity and potential as drug candidates.
Uniqueness
4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of hydroxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N4O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-15-7-3-4-8-19(15)27-24(31)22-16(2)26-25-28-20-9-5-6-10-21(20)29(25)23(22)17-11-13-18(30)14-12-17/h3-14,23,30H,1-2H3,(H,26,28)(H,27,31) |
InChI Key |
IBGZPTSHPAYLFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)O)C |
Origin of Product |
United States |
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